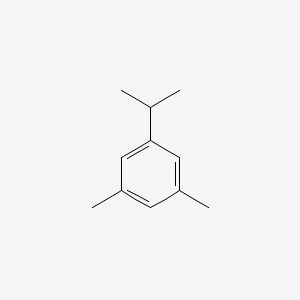

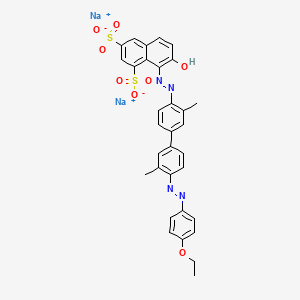

![molecular formula C6H4ClN3 B1581507 8-Chloro[1,2,4]triazolo[4,3-a]pyridine CAS No. 501357-89-7](/img/structure/B1581507.png)

8-Chloro[1,2,4]triazolo[4,3-a]pyridine

Übersicht

Beschreibung

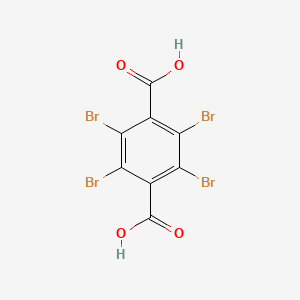

8-Chloro[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 501357-89-7 . It has a molecular weight of 153.57 and its IUPAC name is 8-chloro [1,2,4]triazolo [4,3-a]pyridine . It is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate as starting materials by multistep reactions under microwave assistance . This method provides several advantages such as high yields, facile work-up, and environmental friendliness .Molecular Structure Analysis

The molecular structure of 8-Chloro[1,2,4]triazolo[4,3-a]pyridine is represented by the linear formula C6H4ClN3 . The InChI code for this compound is 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H .It is stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

8-Chloro[1,2,4]triazolo[4,3-a]pyridine: derivatives have been studied for their potential in combating fungal infections. The synthesis of these compounds under microwave irradiation has shown that they possess significant antifungal properties . This is particularly relevant in the context of increasing multi-drug resistant fungal infections, making them a promising avenue for new antifungal agents.

Anticancer Activity

The structural motif of 8-Chloro[1,2,4]triazolo[4,3-a]pyridine is considered valuable in the search for new anticancer drugs. The presence of the triazolo[4,3-a]pyridine core in various compounds has been associated with a broad range of biological activities, including anticancer effects . This suggests potential applications in designing novel chemotherapeutic agents.

Antimicrobial Potential

Compounds featuring the 8-Chloro[1,2,4]triazolo[4,3-a]pyridine structure have shown a wide spectrum of antimicrobial activities. This includes antibacterial and antiviral properties, making them key candidates for the development of new antimicrobial drugs . Their ability to interact with different enzymes and receptors in the biological system underlines their versatility in this field.

Herbicidal Use

The unique properties of 8-Chloro[1,2,4]triazolo[4,3-a]pyridine derivatives extend to the field of agriculture, where they have been explored for herbicidal activity. Their efficacy in controlling unwanted plant growth could lead to the development of new, more effective herbicides .

Anticonvulsant Properties

Research has indicated that certain 8-Chloro[1,2,4]triazolo[4,3-a]pyridine derivatives can exhibit anticonvulsant activities. This opens up possibilities for their use in the treatment of seizure disorders and epilepsy .

Antidiabetic Applications

The triazolo[4,3-a]pyridine scaffold is a key pharmacophore in drugs like sitagliptin phosphate, which is used for treating type II diabetes mellitus. This highlights the potential of 8-Chloro[1,2,4]triazolo[4,3-a]pyridine in the synthesis of antidiabetic medications .

Coordination Chemistry

In coordination chemistry, 8-Chloro[1,2,4]triazolo[4,3-a]pyridine and its derivatives can act as ligands to form complexes with various metals. These complexes have potential applications in catalysis, material science, and as sensors .

Polymer Chemistry

The incorporation of 8-Chloro[1,2,4]triazolo[4,3-a]pyridine into polymers can impart desirable properties such as enhanced stability and functionality. This makes it an interesting component for research in polymer chemistry, with implications for the development of new materials .

Safety and Hazards

Eigenschaften

IUPAC Name |

8-chloro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHXKDTZOJELHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314498 | |

| Record name | 8-Chloro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

501357-89-7 | |

| Record name | 8-Chloro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)

![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)